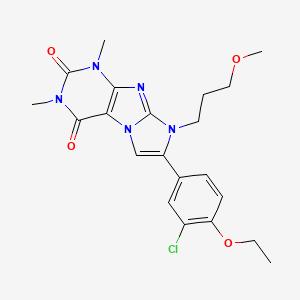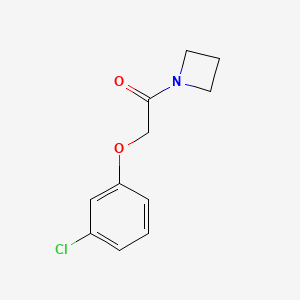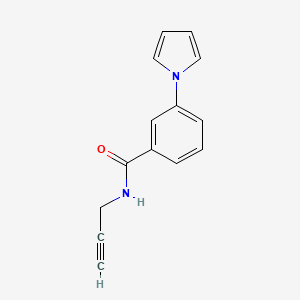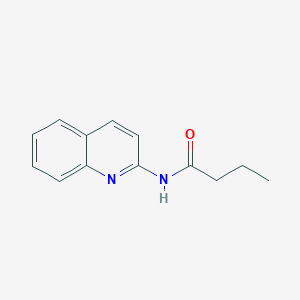![molecular formula C15H20N2O3 B7501282 Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has shown promise as a tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to work by binding to specific targets in the body and modulating their activity. It has been shown to bind to various receptors and enzymes, including the dopamine transporter and the histamine H3 receptor.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways. It has also been shown to affect neurotransmitter release and uptake, which can have implications for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone in lab experiments is its specificity. It has been shown to bind to specific targets with high affinity, which makes it a useful tool for investigating specific biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many potential future directions for the study of Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone. One area of research could be the development of new drugs based on this compound. It could also be used in the development of new diagnostic tools for various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential uses in various biological processes.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone involves the reaction of cyclopropylamine with 4-(2,5-dimethylfuran-3-carbonyl)piperazine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone has been studied for its potential use in a variety of scientific research applications. It has been shown to be a useful tool for investigating various biological processes such as protein-protein interactions, enzyme inhibition, and receptor binding. It has also been used in studies related to drug discovery and development.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-9-13(11(2)20-10)15(19)17-7-5-16(6-8-17)14(18)12-3-4-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPDSHMDKSGXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)



![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)